molecular formula C10H5F6N3 B12893626 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole CAS No. 88579-71-9

4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole

Cat. No.: B12893626
CAS No.: 88579-71-9
M. Wt: 281.16 g/mol
InChI Key: BRUHCIDPGDRUGC-UHFFFAOYSA-N
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Description

4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is a fluorinated heterocyclic compound that has garnered significant interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a triazole ring substituted with phenyl and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole typically involves the cycloaddition reactions of fluorinated substrates. One common method includes the reaction of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene with appropriate reagents to form the desired triazole compound . The reaction conditions often involve heating the reactants in ethanol under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

    Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine, bromine, and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole
  • 4-Methyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
  • 4-Carbomethoxymethyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole

Comparison: 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to other similar compounds. The phenyl group can enhance the compound’s stability, reactivity, and potential for various applications .

Properties

CAS No.

88579-71-9

Molecular Formula

C10H5F6N3

Molecular Weight

281.16 g/mol

IUPAC Name

4-phenyl-3,5-bis(trifluoromethyl)-1,2,4-triazole

InChI

InChI=1S/C10H5F6N3/c11-9(12,13)7-17-18-8(10(14,15)16)19(7)6-4-2-1-3-5-6/h1-5H

InChI Key

BRUHCIDPGDRUGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(F)(F)F

Origin of Product

United States

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